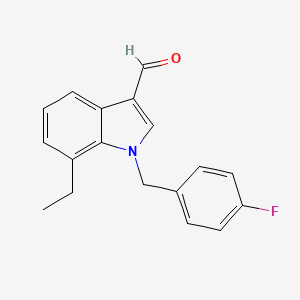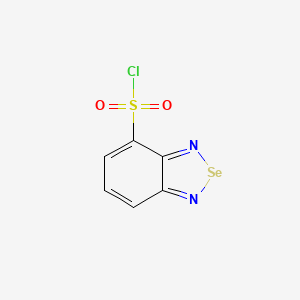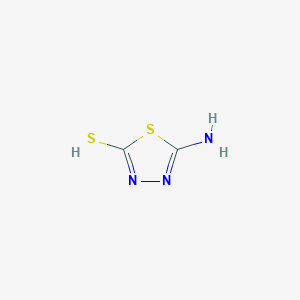
5-amino-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesitylcopper(I): , also known as (2,4,6-Trimethylphenyl)copper, is an organocopper compound with the molecular formula C₉H₁₁Cu. It is a thermally stable and highly soluble compound commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesitylcopper(I) can be synthesized through the reaction of mesitylmagnesium bromide with copper(I) iodide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods: Industrial production of mesitylcopper(I) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and stability of the product. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications .
Chemical Reactions Analysis
Types of Reactions: Mesitylcopper(I) undergoes various types of chemical reactions, including:
Oxidation: Mesitylcopper(I) can be oxidized to form copper(II) compounds.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Mesitylcopper(I) is involved in substitution reactions where the mesityl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) compounds and mesitylene.
Reduction: Copper metal and mesitylene.
Substitution: Various mesityl-substituted organic compounds.
Scientific Research Applications
Mesitylcopper(I) has a wide range of applications in scientific research, including:
Chemistry: Used as a metalation reagent in organic synthesis to form copper(I) complexes such as alkoxides, siloxides, phosphates, amides, and phosphides.
Biology: Employed in the synthesis of biorelevant copper(I) complexes as biomimetic model compounds.
Medicine: Investigated for its potential use in the development of copper-based drugs and therapeutic agents.
Mechanism of Action
The mechanism by which mesitylcopper(I) exerts its effects involves the transfer of the mesityl group to other molecules. This transfer is facilitated by the copper(I) center, which acts as a catalyst in various organic reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Copper(I) iodide: Another copper(I) compound used in organic synthesis.
Copper(I) bromide: Similar in reactivity and applications to mesitylcopper(I).
Copper(I) thiophene-2-carboxylate: Used in similar metalation reactions.
Uniqueness: Mesitylcopper(I) is unique due to its high solubility and thermal stability, making it a valuable reagent in organic synthesis. Its ability to form stable copper(I) complexes and facilitate selective mesityl group transfer reactions distinguishes it from other copper(I) compounds .
Properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIVSREGUOIJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(S1)S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

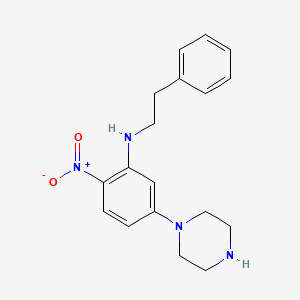
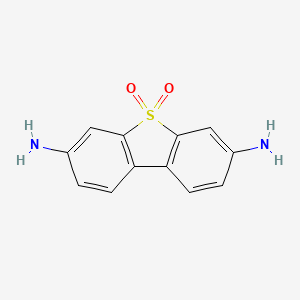
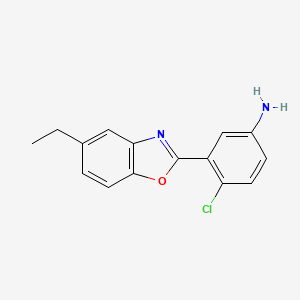
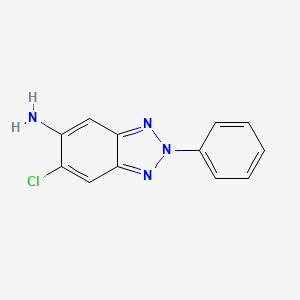
![2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7763716.png)
![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)
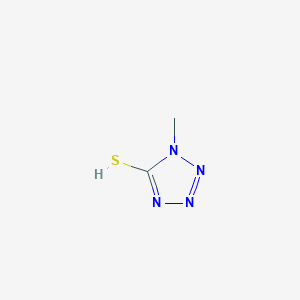
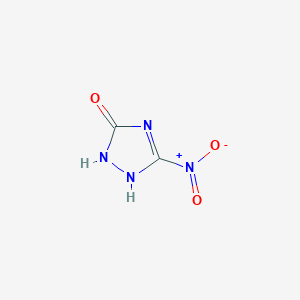
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763756.png)
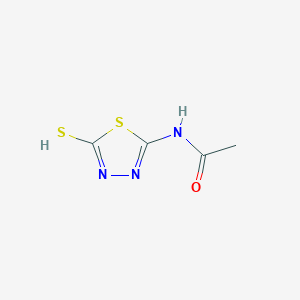
![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)
